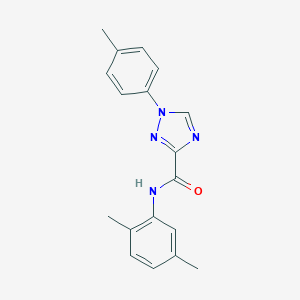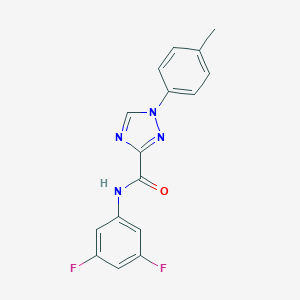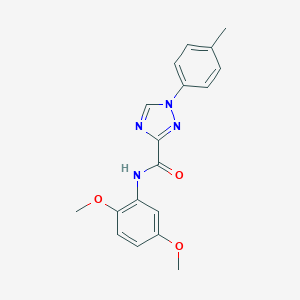![molecular formula C15H11ClN2O B278965 1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a crucial role in many physiological processes.
Mécanisme D'action
CP-55940 exerts its effects by binding to and activating the CB1 and CB2 receptors, which are part of the endocannabinoid system. This system plays a crucial role in regulating many physiological processes, including pain sensation, inflammation, and immune function. The activation of these receptors by CP-55940 results in a range of effects, including analgesia, anti-inflammatory effects, and modulation of immune function.
Biochemical and physiological effects:
CP-55940 has been shown to have a range of biochemical and physiological effects, many of which are related to its activation of the CB1 and CB2 receptors. Some of the effects include the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways. CP-55940 has also been shown to have anti-inflammatory effects, and may play a role in regulating immune function.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are many potential future directions for research on CP-55940 and related compounds. Some of the areas of interest include the development of more selective and potent agonists of the CB1 and CB2 receptors, the investigation of the potential therapeutic applications of these compounds in a range of diseases and conditions, and the exploration of the underlying mechanisms of action of these compounds. Additionally, there is a need for further studies on the safety and toxicity of these compounds, particularly in the context of their potential use as therapeutic agents.
Méthodes De Synthèse
CP-55940 is typically synthesized using a multistep process that involves the reaction of 4-chlorobenzyl cyanide with 3-methylcyclohexanone to form an intermediate, which is then cyclized to produce the final product. The synthesis of CP-55940 is a complex process that requires specialized equipment and expertise, and is typically carried out in a laboratory setting.
Applications De Recherche Scientifique
CP-55940 has been the subject of numerous scientific studies, many of which have focused on its potential therapeutic applications. Some of the areas of research include pain management, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. CP-55940 has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in some preclinical models.
Propriétés
Formule moléculaire |
C15H11ClN2O |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8-one |
InChI |
InChI=1S/C15H11ClN2O/c1-10-13-4-2-3-5-14(19)15(13)18(17-10)12-8-6-11(16)7-9-12/h2-9H,1H3 |
Clé InChI |
LWYNXMORQRSTSB-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
CC1=NN(C2=C1C=CC=CC2=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)


